

Application Notes and Protocols for the Sample Preparation of 9-Phenylcarbazole-d13

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Compound of Interest

Compound Name: 9-Phenylcarbazole-d13

Cat. No.: B15558545

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of **9-Phenylcarbazole-d13**, a deuterated internal standard commonly used in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The following protocols are designed for various biological matrices and are adaptable for the analysis of the non-deuterated parent compound, 9-Phenylcarbazole, and other similar aromatic amine or carbazole derivatives.

Physicochemical Properties of 9-Phenylcarbazole

Property	Value
Molecular Formula	C ₁₈ H ₁₃ N
Molecular Weight	243.30 g/mol
CAS Number	1150-62-5

I. Sample Preparation Protocols

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix, the analytical instrument, and the desired level of sensitivity. Three common

and effective techniques are detailed below: Protein Precipitation for plasma and serum, Solid-Phase Extraction for urine, and a QuEChERS-based method for solid or semi-solid matrices.

A. Protocol 1: Protein Precipitation for Plasma and Serum Samples

Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids prior to LC-MS analysis.[2][3] Acetonitrile is a commonly used solvent for this purpose.[4][5]

Materials:

- Biological plasma or serum sample
- **9-Phenylcarbazole-d13** internal standard solution
- Acetonitrile (LC-MS grade)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm) and autosampler vials

Procedure:

- Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
- Add a known amount of **9-Phenylcarbazole-d13** internal standard solution to the sample.
- Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully collect the supernatant without disturbing the protein pellet.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

B. Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction provides a more selective cleanup for complex matrices like urine, effectively removing interferences and concentrating the analyte of interest.^{[6][7][8]} A mixed-mode SPE cartridge (combining reversed-phase and cation-exchange) is often suitable for aromatic amines.

Materials:

- Urine sample
- **9-Phenylcarbazole-d13** internal standard solution
- Mixed-mode SPE cartridges (e.g., C18/SCX)
- SPE vacuum manifold
- Methanol (LC-MS grade)
- Deionized water
- Ammonium hydroxide solution (5%) in methanol
- Collection tubes
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

- Spike a known volume of the urine sample (e.g., 1 mL) with the **9-Phenylcarbazole-d13** internal standard.
- Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
- Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
- Wash the cartridge:
 - Wash with 2 mL of deionized water to remove salts and polar impurities.
 - Wash with 2 mL of methanol to remove less polar impurities.
- Elute the analyte: Elute the **9-Phenylcarbazole-d13** and target analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

C. Protocol 3: QuEChERS-based Method for Solid/Semi-Solid Matrices (e.g., Food, Tissue)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting a broad range of analytes from complex matrices like food and tissue.^{[9][10][11][12][13]} This protocol is adapted for compounds similar in structure to 9-Phenylcarbazole, such as polycyclic aromatic hydrocarbons (PAHs).^{[10][11][12]}

Materials:

- Homogenized sample (e.g., food, tissue)
- **9-Phenylcarbazole-d13** internal standard solution
- Acetonitrile (LC-MS grade)

- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
- QuEChERS dispersive SPE cleanup tubes (e.g., containing PSA and C18 sorbents)
- Centrifuge tubes (15 mL or 50 mL)
- High-speed centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **9-Phenylcarbazole-d13** internal standard solution.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts.
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4,000 x g for 5 minutes.
- Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dispersive SPE cleanup tube.
- Vortex the cleanup tube for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

II. Quantitative Data Summary

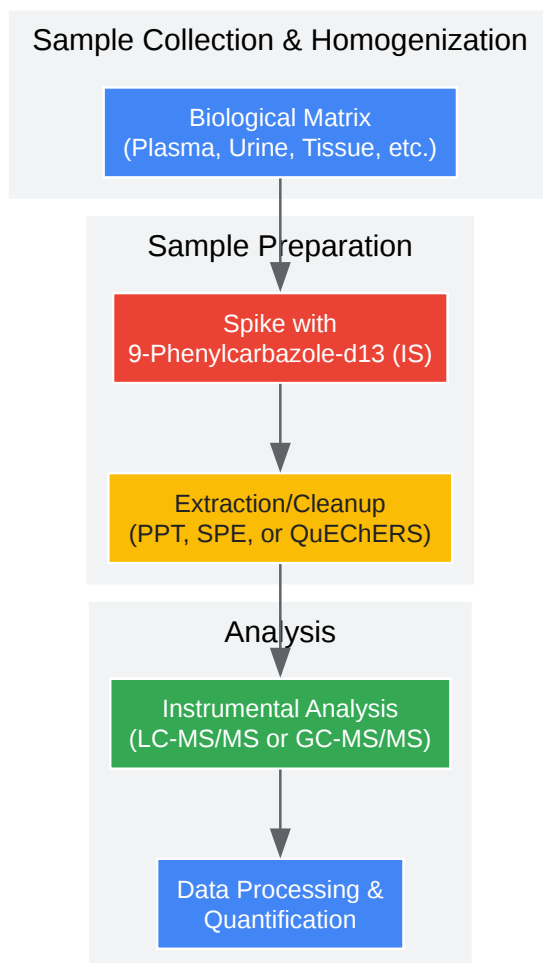
The following table summarizes typical performance data for the described sample preparation methods when coupled with appropriate analytical instrumentation. These values are illustrative and may vary depending on the specific analyte, matrix, and instrument conditions.

Parameter	Protein Precipitation (Plasma)	Solid-Phase Extraction (Urine)	QuEChERS (Solid Matrix)
Recovery	> 90%	> 85%	80 - 110%
Matrix Effect	Moderate	Low to Moderate	Low
Limit of Quantification (LOQ)	0.1 - 1 ng/mL	0.05 - 0.5 ng/mL	0.1 - 5 µg/kg
Precision (%RSD)	< 15%	< 15%	< 20%
Throughput	High	Moderate	High

III. Experimental Workflow Diagram

The following diagram illustrates the general workflow for sample preparation using **9-Phenylcarbazole-d13** as an internal standard.

General Sample Preparation Workflow for 9-Phenylcarbazole-d13 Analysis



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